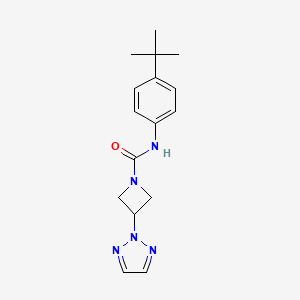

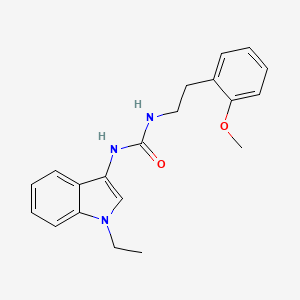

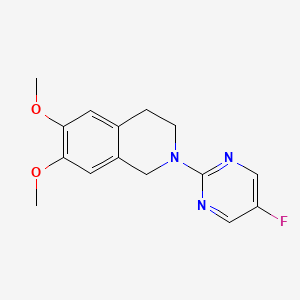

![molecular formula C20H23N3O2 B2880936 4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide](/img/structure/B2880936.png)

4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide

概要

説明

ヒストン脱アセチル化酵素3阻害剤は、ヒストン脱アセチル化酵素3の活性を阻害する化合物群です。ヒストン脱アセチル化酵素3は、ヒストンタンパク質からアセチル基を除去することにより遺伝子発現の調節に重要な役割を果たす酵素ですヒストン脱アセチル化酵素3阻害剤は、がん、神経変性疾患、炎症性疾患など、さまざまな疾患における潜在的な治療用途のために注目を集めています .

作用機序

ヒストン脱アセチル化酵素3阻害剤は、ヒストン脱アセチル化酵素3の活性部位に結合して酵素活性を阻害することにより、その効果を発揮します。この阻害は、アセチル化ヒストンの蓄積につながり、その結果、クロマチン構造が緩和され、遺伝子発現が増加します。 ヒストン脱アセチル化酵素3阻害剤の分子標的には、ヒストンタンパク質と、転写因子などの非ヒストンタンパク質が含まれます .

ヒストン脱アセチル化酵素3阻害剤の作用機序に関与する経路には、遺伝子発現の調節、細胞周期の進行、およびアポトーシスが含まれます。 これらの経路を調節することにより、ヒストン脱アセチル化酵素3阻害剤は、さまざまな疾患において治療効果を発揮することができます .

類似化合物の比較

ヒストン脱アセチル化酵素3阻害剤は、ヒストン脱アセチル化酵素1、ヒストン脱アセチル化酵素2、ヒストン脱アセチル化酵素8などの他のヒストン脱アセチル化酵素アイソフォームの阻害剤を含む、より大きなヒストン脱アセチル化酵素阻害剤ファミリーの一部です。 これらの阻害剤と比較して、ヒストン脱アセチル化酵素3阻害剤は、ヒストン脱アセチル化酵素3に対する選択性に優れており、オフターゲット効果を少なくして、より標的を絞った治療効果が得られます .

類似の化合物には、ヒストン脱アセチル化酵素1阻害剤、ヒストン脱アセチル化酵素2阻害剤、ヒストン脱アセチル化酵素8阻害剤が含まれます。 これらの化合物は、同様の作用機序を共有しますが、選択性と治療用途が異なります .

ヒストン脱アセチル化酵素3阻害剤は、ヒストン脱アセチル化酵素3を選択的に標的とする可能性があるため、ヒストン脱アセチル化酵素3が重要な役割を果たす疾患の治療のための有望な候補です .

生化学分析

Biochemical Properties

The compound interacts with HDAC3, a zinc-dependent metalloenzyme . It inhibits HDAC3 with a Ki value of 0.16 nM . The inhibition of HDAC3 by this compound leads to changes in the acetylation state of histones, which can affect gene expression .

Cellular Effects

The compound has been found to be selective for acute myeloid, monocytic, and lymphoblastic leukemia cell lines . It influences cell function by altering the acetylation state of histones, which can affect gene expression and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting HDAC3 . HDAC3 is an enzyme that removes acetyl groups from lysine residues in histones . By inhibiting HDAC3, the compound increases the acetylation of histones, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The compound has been found to be stable with a shelf life of at least 2 years

Metabolic Pathways

The compound is involved in the regulation of histone acetylation, a key process in gene expression . It interacts with HDAC3, an enzyme that plays a crucial role in this process .

準備方法

合成経路と反応条件: ヒストン脱アセチル化酵素3阻害剤の合成は、通常、重要な中間体の形成と最終的なカップリング反応を含む複数の段階を伴います。一般的なアプローチの1つは、計算方法を使用して、所望の効力と選択性を備えた阻害剤を設計することです。 これらの方法には、スキャフォールドホッピング、ファーマコフォアモデリング、構造ベースのバーチャルスクリーニングなどのリガンドベースのアプローチが含まれます .

工業生産方法: ヒストン脱アセチル化酵素3阻害剤の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、自動合成プラットフォームとクロマトグラフィーなどの精製技術を使用して、目的の製品を分離することが含まれる場合があります .

化学反応の分析

反応の種類: ヒストン脱アセチル化酵素3阻害剤は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、阻害剤の効力と選択性を高めるために、阻害剤の化学構造を修飾するために不可欠です .

一般的な試薬と条件: ヒストン脱アセチル化酵素3阻害剤の合成に使用される一般的な試薬には、有機溶媒、触媒、保護基が含まれます。 温度、圧力、pHなどの反応条件は、所望の化学的変換を達成するために慎重に制御されます .

生成される主な生成物: これらの反応から生成される主な生成物は、酵素の活性部位に結合してその活性を阻害することを可能にする特定の化学構造を持つヒストン脱アセチル化酵素3阻害剤です .

科学研究への応用

ヒストン脱アセチル化酵素3阻害剤は、科学研究において幅広い用途があります。化学では、それらは遺伝子調節とクロマチンリモデリングにおけるヒストン脱アセチル化酵素3の役割を研究するためのツールとして使用されます。 生物学では、細胞増殖、分化、アポトーシスなどの細胞プロセスにおけるヒストン脱アセチル化酵素3阻害の影響を調査するために使用されます .

医学では、ヒストン脱アセチル化酵素3阻害剤は、さまざまな疾患の治療のための潜在的な治療薬として検討されています。たとえば、それらは、腫瘍細胞の細胞周期停止、分化、アポトーシスを誘導することによって、がん治療に有望であることが示されています。 さらに、それらは、遺伝子発現を調節し、神経炎症を軽減することによって、神経変性疾患を治療する可能性についても調査されています .

業界では、ヒストン脱アセチル化酵素3阻害剤は、創薬と開発において、新しい治療標的を特定し、疾患に対する新しい治療法を開発するために使用されます .

科学的研究の応用

Histone deacetylase 3 inhibitors have a wide range of scientific research applications. In chemistry, they are used as tools to study the role of histone deacetylase 3 in gene regulation and chromatin remodeling. In biology, they are employed to investigate the effects of histone deacetylase 3 inhibition on cellular processes such as cell proliferation, differentiation, and apoptosis .

In medicine, histone deacetylase 3 inhibitors are being explored as potential therapeutic agents for the treatment of various diseases. For example, they have shown promise in cancer therapy by inducing cell cycle arrest, differentiation, and apoptosis of tumor cells. Additionally, they are being investigated for their potential to treat neurodegenerative disorders by modulating gene expression and reducing neuroinflammation .

In industry, histone deacetylase 3 inhibitors are used in drug discovery and development to identify new therapeutic targets and develop novel treatments for diseases .

類似化合物との比較

Histone deacetylase 3 inhibitors are part of a larger family of histone deacetylase inhibitors, which include inhibitors of other histone deacetylase isoforms such as histone deacetylase 1, histone deacetylase 2, and histone deacetylase 8. Compared to these inhibitors, histone deacetylase 3 inhibitors are unique in their selectivity for histone deacetylase 3, which allows for more targeted therapeutic effects with fewer off-target effects .

Similar compounds include histone deacetylase 1 inhibitors, histone deacetylase 2 inhibitors, and histone deacetylase 8 inhibitors. These compounds share similar mechanisms of action but differ in their selectivity and therapeutic applications .

Histone deacetylase 3 inhibitors stand out due to their potential to selectively target histone deacetylase 3, making them promising candidates for the treatment of diseases where histone deacetylase 3 plays a critical role .

特性

IUPAC Name |

(E)-3-phenyl-N-[[4-(propylaminocarbamoyl)phenyl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-2-14-22-23-20(25)18-11-8-17(9-12-18)15-21-19(24)13-10-16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3,(H,21,24)(H,23,25)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZUZIALEUTHIU-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

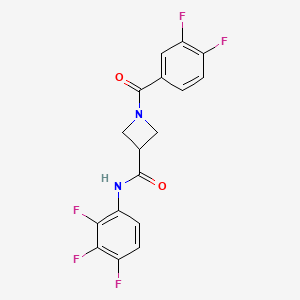

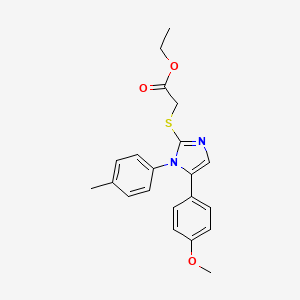

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)

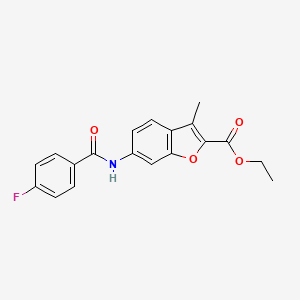

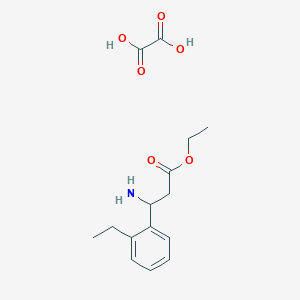

![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2880867.png)

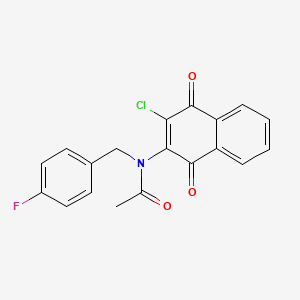

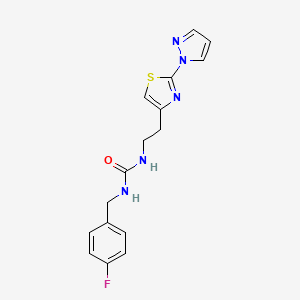

![6-Propyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2880868.png)

![1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B2880872.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)